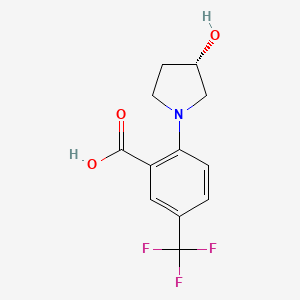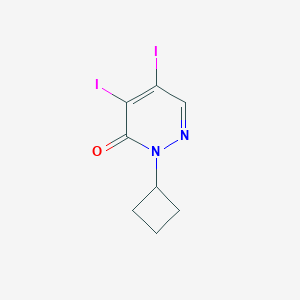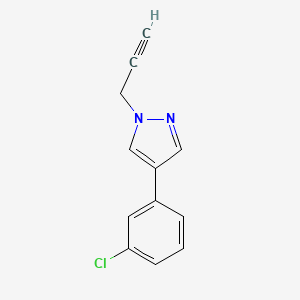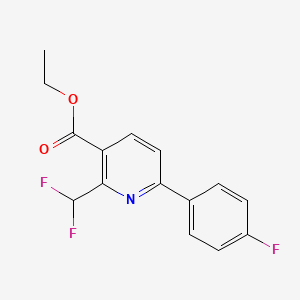
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a fluorophenyl group attached to a nicotinate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate typically involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloronicotinic acid, 4-fluorobenzaldehyde, and ethyl difluoromethyl ketone.
Formation of Intermediate: The first step involves the reaction of 2-chloronicotinic acid with 4-fluorobenzaldehyde in the presence of a base to form an intermediate compound.
Introduction of Difluoromethyl Group: The intermediate is then reacted with ethyl difluoromethyl ketone under specific conditions to introduce the difluoromethyl group.
Final Product Formation: The final step involves esterification to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
化学反应分析
Types of Reactions
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate has several scientific research applications:
Pharmaceuticals: It is studied for its potential as a drug candidate due to its unique structural features.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Material Science: It is investigated for its properties in the development of new materials with specific characteristics.
作用机制
The mechanism of action of Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- Ethyl 2-(trifluoromethyl)-6-(4-fluorophenyl)nicotinate
- Ethyl 2-(difluoromethyl)-6-(4-chlorophenyl)nicotinate
- Ethyl 2-(difluoromethyl)-6-(4-bromophenyl)nicotinate
Uniqueness
Ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)nicotinate is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart specific chemical and biological properties
属性
分子式 |
C15H12F3NO2 |
|---|---|
分子量 |
295.26 g/mol |
IUPAC 名称 |
ethyl 2-(difluoromethyl)-6-(4-fluorophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C15H12F3NO2/c1-2-21-15(20)11-7-8-12(19-13(11)14(17)18)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3 |
InChI 键 |
SSXFBQULUGEONC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



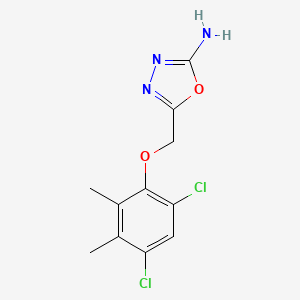

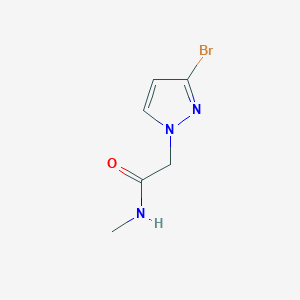
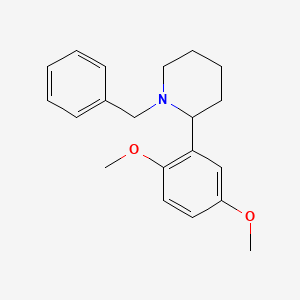
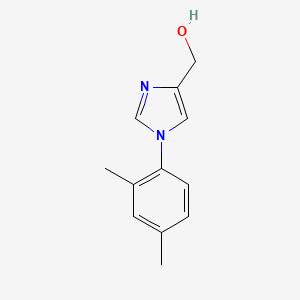
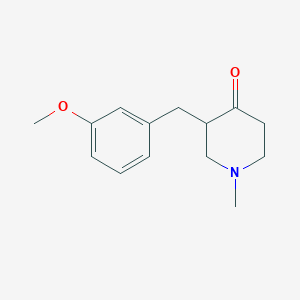
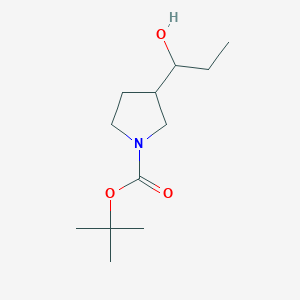
![Tert-butyl 4-carbamoyl-2-(ethylamino)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791897.png)

![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)
